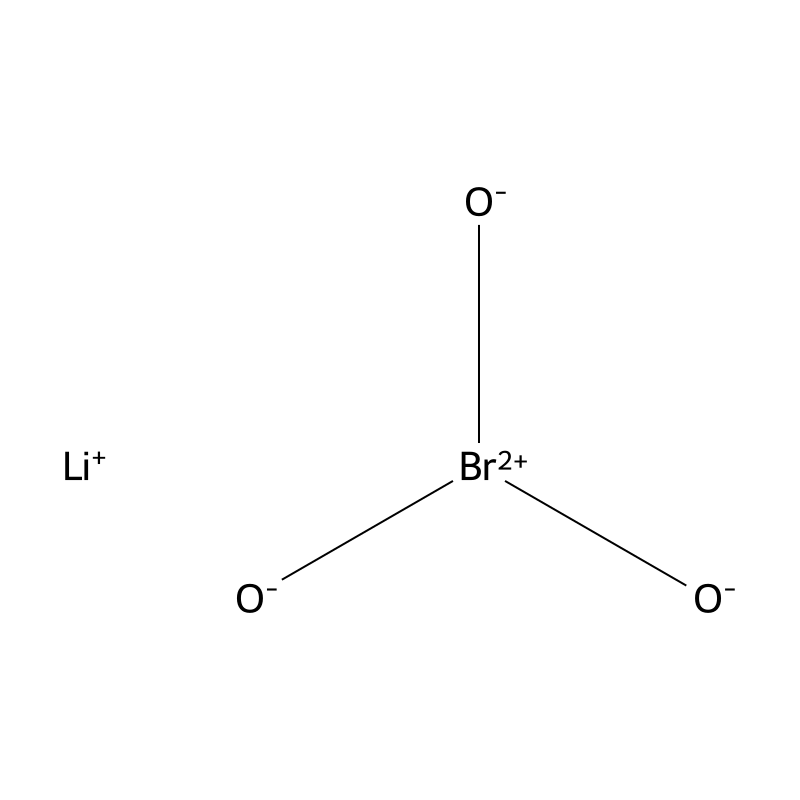

Lithium bromate

BrLiO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrLiO3

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium bromate (LiBrO₃) is an inorganic salt and a strong oxidizing agent, belonging to the alkali metal bromate class. While sharing the role of a bromate ion source with more common salts like potassium or sodium bromate, its procurement and application are driven by distinct physical properties imparted by the lithium cation. Specifically, its exceptionally high solubility in aqueous solutions and differentiated thermal stability profile are primary decision factors in its selection for chemical synthesis, materials science, and specialized formulations. [REFS-1, REFS-2]

Substituting Lithium Bromate with sodium bromate (NaBrO₃) or potassium bromate (KBrO₃) is often unviable in process-critical applications. The small ionic radius and high charge density of the lithium (Li⁺) cation, compared to sodium (Na⁺) and potassium (K⁺), exert a strong polarizing effect on the large bromate (BrO₃⁻) anion. This fundamental cationic difference results in dramatically altered lattice energy and solvation behavior, leading to significant, non-linear disparities in aqueous solubility and thermal decomposition temperature. [1] These differences directly impact formulation concentration limits, process safety parameters, and reaction temperature windows, making the salts functionally non-interchangeable for rational material selection.

Unmatched Aqueous Solubility Enabling Highly Concentrated Formulations

Lithium bromate exhibits exceptionally high solubility in water, far exceeding that of other common alkali metal bromates. At room temperature (25°C), its solubility is approximately 189 g per 100 g of water. [1] This is over 4.5 times higher than sodium bromate (approx. 37.4-39.4 g/100 g H₂O) and more than 25 times higher than potassium bromate (approx. 7.5 g/100 g H₂O). [REFS-2, REFS-3]

| Evidence Dimension | Solubility in Water |

| Target Compound Data | 189 g / 100 g H₂O at 25°C |

| Comparator Or Baseline | Potassium Bromate: 7.5 g / 100 g H₂O at 25°C [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/Potassium-bromate" target="_blank">3</a>] Sodium Bromate: 37.4 g / 100 g H₂O at 25°C [<a href="http://www.wf-dongfang.com/en/pro_show.asp?id=12" target="_blank">2</a>] |

| Quantified Difference | >25x more soluble than KBrO₃; >4.5x more soluble than NaBrO₃ |

| Conditions | Ambient temperature (25°C) |

This enables the preparation of highly concentrated aqueous stock solutions, significantly reducing solvent volume, storage footprint, and transportation costs compared to less soluble alternatives.

Lower Thermal Stability for Moderate-Temperature Processes and Precursor Applications

Lithium bromate displays a significantly lower thermal decomposition temperature compared to its sodium and potassium counterparts. It melts with decomposition in the range of 248-260°C. [1] In contrast, sodium bromate and potassium bromate are substantially more stable, decomposing at approximately 381°C and 370°C, respectively. [REFS-2, REFS-3] This lower stability is a direct consequence of the high polarizing power of the Li⁺ cation destabilizing the BrO₃⁻ anion.

| Evidence Dimension | Decomposition Temperature |

| Target Compound Data | ~248-260°C (melts with decomposition) |

| Comparator Or Baseline | Sodium Bromate: ~381°C [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-bromate" target="_blank">2</a>] Potassium Bromate: ~370°C [<a href="https://srd.nist.gov/jpcrd/jpcrd447.pdf" target="_blank">3</a>] |

| Quantified Difference | Decomposes at a temperature >110°C lower than Na/K analogs |

| Conditions | Heating in air |

This property is critical for applications requiring a bromate source that decomposes at moderate temperatures, enabling reactions incompatible with the high thermal stability of NaBrO₃ or KBrO₃ and defining a distinct process safety profile.

Differentiated Solubility in Polar Organic Solvents for Non-Aqueous Systems

Unlike sodium and potassium bromate, which are generally insoluble or only slightly soluble in alcohols and other organic solvents, lithium bromate exhibits notable solubility in certain polar organic media. For example, it is reported as being quite soluble in methanol, whereas potassium bromate is only slightly soluble in ethanol and almost insoluble in acetone. [REFS-1, REFS-2] This allows for the use of LiBrO₃ in reaction or formulation systems where water is undesirable.

| Evidence Dimension | Solubility in Polar Organic Solvents |

| Target Compound Data | Reported as 'quite soluble' in methanol [<a href="https://pubs.acs.org/doi/10.1021/je970281e" target="_blank">1</a>] |

| Comparator Or Baseline | Potassium Bromate: 'slightly soluble in ethanol, and almost insoluble in acetone' [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/Potassium-bromate" target="_blank">2</a>] |

| Quantified Difference | Qualitatively higher solubility in polar organic solvents |

| Conditions | Room temperature |

This enables use in non-aqueous chemical synthesis, specialized electrolyte formulations, or other systems where delivering a soluble bromate ion into an organic phase is a key requirement.

Formulation of High-Concentration Liquid Oxidizers

Leveraging its >25-fold higher aqueous solubility over potassium bromate, LiBrO₃ is the indicated choice for preparing concentrated, ready-to-use liquid oxidizing solutions. This is particularly relevant in automated chemical synthesis or analytical systems where minimizing reagent volume and maximizing bromate delivery is a primary objective. [1]

Precursor for Moderate-Temperature Solid-State and Ceramic Synthesis

The significantly lower decomposition temperature (>110°C lower than KBrO₃) makes lithium bromate a suitable solid-phase oxygen or bromine source in processes where reaction must be initiated below 300°C. This allows for the synthesis of temperature-sensitive materials that would be damaged or unreactive at the higher decomposition temperatures of sodium or potassium bromate. [2]

Active Component in Non-Aqueous Electrochemical and Synthesis Systems

Due to its unique solubility in polar organic solvents like methanol, lithium bromate can be specified for non-aqueous applications. These include roles as a soluble oxidizing agent in organic synthesis or as a component in specialty electrolyte formulations where the insolubility of other alkali bromates would prevent its use. [3]

References

- [1] Kiper, R. A. 'lithium bromate' in Chemistry and Toxicology database. Retrieved from http://www.chemtox.ru/chem/rn_VTRCBUYGNAXGNA-UHFFFAOYSA-M.html

- [2] Stern, K. H. (2001). High temperature properties and thermal decomposition of inorganic salts with oxyanions. CRC Press.

- [3] Stenger, V. A. (1998). Solubilities of Alkali Metal Bromates and Iodates in Methanol at Room Temperature. Journal of Chemical & Engineering Data, 43(3), 425–426.